Propan-2-yl 2-benzamido-3-oxobutanoate
Description
Propan-2-yl 2-benzamido-3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, featuring a benzamido group at the C2 position and a propan-2-yl ester moiety at the carboxylate terminus. The propan-2-yl ester group may confer distinct steric and electronic properties compared to smaller esters (e.g., methyl), influencing solubility, reactivity, and stability in synthetic pathways.
Properties
CAS No. |
921938-82-1 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
propan-2-yl 2-benzamido-3-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-9(2)19-14(18)12(10(3)16)15-13(17)11-7-5-4-6-8-11/h4-9,12H,1-3H3,(H,15,17) |
InChI Key |
XUIZLYOAWXOUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C(=O)C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-benzamido-3-oxobutanoate typically involves the reaction of isopropyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-benzamido-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamido group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Propan-2-yl 2-benzamido-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-benzamido-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between Propan-2-yl 2-benzamido-3-oxobutanoate and related compounds:
Spectroscopic and Analytical Data
- 1H NMR : Peaks for methyl ester (~3.7 ppm), β-keto carbonyl protons (~3.3–3.5 ppm), and aromatic protons (7.5–8.1 ppm) .
- IR : Strong absorptions for ester C=O (~1740 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
For 3-oxo-2-phenylbutanamide, GC-MS analysis (as in BPA degradation studies) would highlight fragmentation patterns consistent with β-keto amides, such as m/z peaks corresponding to phenyl and carbonyl groups .
Forensic and Environmental Relevance
- 3-Oxo-2-phenylbutanamide : Identified as a controlled precursor due to its role in clandestine amphetamine synthesis. Its detection in wastewater requires advanced analytical methods like GC/MS-MS .
- This compound: No direct forensic data are available, but its ester group may render it more susceptible to hydrolysis in environmental systems compared to amides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
